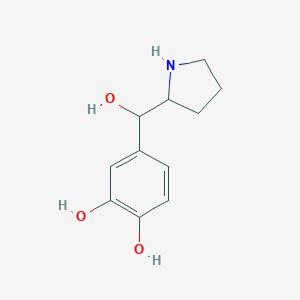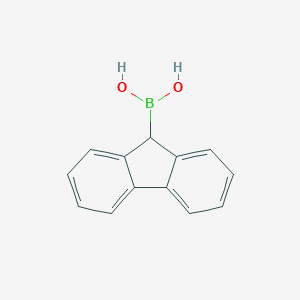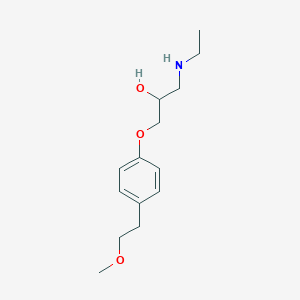
4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol, also known as 4-HO-PMED, is a chemical compound that belongs to the class of phenethylamines. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various medical conditions.
作用机制
The mechanism of action of 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. It has been found to bind to the serotonin and dopamine transporters, which are responsible for the reuptake of these neurotransmitters. By inhibiting their reuptake, 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol increases the levels of serotonin and dopamine in the synaptic cleft, which can lead to an improvement in mood and a reduction in anxiety.
生化和生理效应
Studies have shown that 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol can have a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. Additionally, it has been found to have antioxidant properties and can reduce the levels of reactive oxygen species (ROS) in the body. 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol has also been found to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the body.
实验室实验的优点和局限性
One of the main advantages of 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol is its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and antidepressant properties, which make it a promising candidate for the treatment of various medical conditions. Additionally, the synthesis method for 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol has been optimized and can be performed on a large scale, making it suitable for industrial applications.
However, there are also some limitations to using 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol in lab experiments. One of the main limitations is the lack of knowledge about its long-term effects. While studies have shown that it has potential therapeutic benefits, more research is needed to fully understand its safety profile. Additionally, the mechanism of action of 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol is not fully understood, which makes it difficult to predict its effects on different biological systems.
未来方向
There are many potential future directions for research on 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol. One possible direction is to study its effects on different medical conditions, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol and its long-term effects. Finally, there is a need for more research on the synthesis method for 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol, with a focus on optimizing it for industrial applications.
Conclusion:
In conclusion, 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol is a chemical compound with potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and antidepressant properties, which make it a promising candidate for the treatment of various medical conditions. While there are some limitations to using 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol in lab experiments, there are also many potential future directions for research. Overall, 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol is an exciting area of research with the potential to improve the lives of many people.
合成方法
The synthesis of 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol involves the reaction of 4-hydroxybenzaldehyde with pyrrolidine and formaldehyde in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to obtain 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol. This synthesis method has been optimized and can be performed on a large scale, making it suitable for industrial applications.
科学研究应用
4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective properties and can protect against oxidative stress-induced damage in neuronal cells. Additionally, it has been found to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the body. Studies have also shown that 4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol has potential as an antidepressant and anxiolytic agent. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood and anxiety.
属性
CAS 编号 |
108930-01-4 |
|---|---|
产品名称 |
4-(Hydroxy(pyrrolidin-2-yl)methyl)benzene-1,2-diol |
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
4-[hydroxy(pyrrolidin-2-yl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H15NO3/c13-9-4-3-7(6-10(9)14)11(15)8-2-1-5-12-8/h3-4,6,8,11-15H,1-2,5H2 |
InChI 键 |
HMPMOARFRTVSLN-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C(C2=CC(=C(C=C2)O)O)O |
规范 SMILES |
C1CC(NC1)C(C2=CC(=C(C=C2)O)O)O |
同义词 |
1,2-Benzenediol, 4-(hydroxy-2-pyrrolidinylmethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)



![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)







![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)
![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)